5-Hydroxyesomeprazole is a significant metabolite of esomeprazole, a widely used proton pump inhibitor that treats conditions like gastroesophageal reflux disease. This compound plays a crucial role in the pharmacokinetics of esomeprazole, influencing its therapeutic efficacy and safety profile.
5-Hydroxyesomeprazole is primarily formed through the metabolism of esomeprazole in the liver, predominantly by the cytochrome P450 enzyme system, particularly the CYP2C19 isoenzyme. This metabolism results in various metabolites, with 5-hydroxyesomeprazole being one of the two main metabolites identified in both plasma and urine .
5-Hydroxyesomeprazole is classified as a benzimidazole derivative and belongs to the broader category of proton pump inhibitors. Its chemical structure includes a sulfoxide group, which is characteristic of many compounds in this class.
The synthesis of 5-hydroxyesomeprazole occurs primarily through the metabolic pathway of esomeprazole. The reaction involves hydroxylation at the fifth position of the esomeprazole molecule, facilitated by cytochrome P450 enzymes.
The molecular formula for 5-hydroxyesomeprazole is . It features a benzimidazole core structure with a hydroxyl group at the fifth position.
The mechanism of action for 5-hydroxyesomeprazole is closely linked to its parent compound, esomeprazole. While it does not inhibit gastric acid secretion directly, its formation reflects the metabolic processing of esomeprazole.
5-Hydroxyesomeprazole serves primarily as a biomarker for assessing esomeprazole metabolism. Its measurement can provide insights into individual variations in drug response and potential adverse effects related to metabolic differences.
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: